molecular formula C14H16N2O2S B13612985 tert-Butyl 2-amino-5-phenylthiazole-4-carboxylate

tert-Butyl 2-amino-5-phenylthiazole-4-carboxylate

Cat. No.: B13612985
M. Wt: 276.36 g/mol
InChI Key: PLPYIJAHIWIWHL-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiourea derivative with a halogenated ketone under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of tert-butyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles.

Scientific Research Applications

Tert-butyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound also contains a thiazole ring but differs in its substitution pattern.

    3-Amino-5-tert-butylpyrazole: This compound features a pyrazole ring instead of a thiazole ring.

Uniqueness

Tert-butyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylate ester

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

tert-butyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H16N2O2S/c1-14(2,3)18-12(17)10-11(19-13(15)16-10)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,15,16)

InChI Key

PLPYIJAHIWIWHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2

Origin of Product

United States

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